4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a tetrahydro-2H-pyran ring and a 2-iodophenoxy group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 2-iodophenol under specific conditions. One common method is the Williamson ether synthesis, where tetrahydro-2H-pyran is reacted with 2-iodophenol in the presence of a strong base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of iodine-containing compounds with biological systems. Medicine: Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran exerts its effects depends on the specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-((4-Iodophenoxy)methyl)tetrahydro-2H-pyran
4-((2-Iodophenoxy)methyl)benzamide
2-(4-Iodophenoxy)phenylmethyl acetate
Uniqueness: 4-((2-Iodophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific structural features, which differentiate it from other iodophenoxy derivatives. Its tetrahydro-2H-pyran ring provides distinct chemical properties and reactivity compared to benzamide or acetate derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-[(2-iodophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJCGMBUXCCUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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